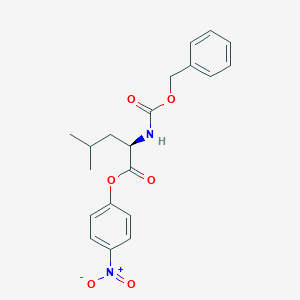

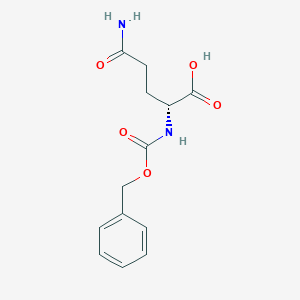

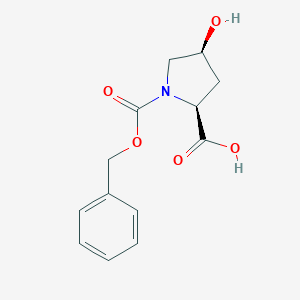

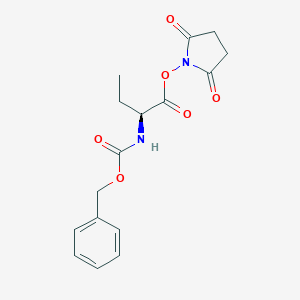

(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)butanoate” is a chemical compound . It is also known as “(2S)-2-{[(benzyloxy)carbonyl]amino}butanoic acid” with the InChI code "1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1" .

Molecular Structure Analysis

The molecular formula of this compound is C12H15NO4 . The exact mass and monoisotopic mass are 449.17981483 g/mol . The compound has a complexity of 696 and a topological polar surface area of 140 Ų .Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 12 . The XLogP3-AA value is 1.6 .Aplicaciones Científicas De Investigación

Anticonvulsant and Antinociceptive Activity

- A study designed and synthesized a focused library of new hybrid molecules derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives. These molecules combined the chemical fragments of known antiepileptic drugs and displayed broad anticonvulsant activity in preclinical seizure models. Some compounds also showed significant antinociceptive activity, indicating their potential in pain management (Kamiński et al., 2016).

Synthesis of Heterobifunctional Coupling Agents

- Research highlighted the efficient synthesis of a heterobifunctional coupling agent critical for the chemoselective conjugation of proteins and enzymes. The synthesis involved multiple steps starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, indicating the compound's utility in bioconjugation processes (Reddy et al., 2005).

Synthesis of Conformationally Rigid Analogue

- A conformationally rigid analogue of 2-amino adipic acid was synthesized from a derivative of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)butanoate. This analogue has potential applications in the design of molecules with specific spatial arrangements, crucial in drug design and molecular interactions (Kubyshkin et al., 2009).

Antimicrobial Activity

- A series of derivatives were synthesized from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, showing good antimicrobial activity against various microorganisms. This indicates the compound's potential utility in developing new antimicrobial agents (Pund et al., 2020).

Mecanismo De Acción

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-2-12(15(21)24-18-13(19)8-9-14(18)20)17-16(22)23-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,22)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUMIJQEKNQEHN-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)